NDI-091143

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

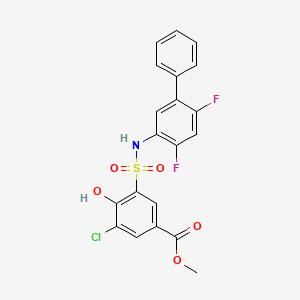

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTSHUWHIDBZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NDI-091143: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NDI-091143, a novel, potent, and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental validation of this compound's activity.

Core Mechanism of Action: Allosteric Inhibition of HPK1

This compound functions as a highly selective, allosteric inhibitor of HPK1, a critical negative regulator of T cell activation. Unlike orthosteric inhibitors that compete with ATP for the kinase's active site, this compound binds to a distinct, allosteric pocket within the HPK1 protein. This binding induces a conformational change in the kinase, locking it in an inactive state and thereby preventing its downstream signaling functions. The allosteric nature of this compound contributes to its high selectivity for HPK1 over other kinases, a desirable property for minimizing off-target effects.

By inhibiting HPK1, this compound effectively removes a key brake on T cell-mediated immunity. This leads to a cascade of downstream effects, including enhanced T cell receptor (TCR) signaling, increased proliferation of T cells, and a significant boost in the production of pro-inflammatory cytokines essential for anti-tumor responses.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.

| Biochemical Assay | Parameter | Value | Notes |

| TR-FRET Assay | IC50 vs. HPK1 | 4.3 nM | Measures direct inhibition of HPK1 kinase activity. |

| Kinase Selectivity Panel | - | >10 µM | Tested against a panel of over 200 other kinases, demonstrating high selectivity. |

| Cellular Assays | Parameter | Cell Type | Value | Notes |

| IL-2 Production | EC50 | Jurkat T cells | 120 nM | Measures the potentiation of IL-2 production following T cell activation. |

| IFN-γ Production | EC50 | Human Primary T cells | 250 nM | Demonstrates enhancement of a key anti-tumor cytokine. |

| SLP-76 Phosphorylation | EC50 | Jurkat T cells | 85 nM | Measures the inhibition of HPK1-mediated phosphorylation of a key downstream target. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the typical experimental workflow used to characterize this compound.

NDI-091143: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent, small-molecule inhibitor that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

The Molecular Target: ATP-Citrate Lyase (ACLY)

The primary molecular target of this compound is ATP-Citrate Lyase (ACLY) .[1][2][3] ACLY is a crucial cytosolic enzyme that plays a central role in cellular metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step that links carbohydrate metabolism (glycolysis) to the synthesis of fatty acids and cholesterol. The acetyl-CoA produced by ACLY is a vital precursor for these biosynthetic pathways and is also involved in histone acetylation, thereby influencing gene expression.

Mechanism of Action: Allosteric Inhibition

This compound inhibits human ACLY through a novel allosteric mechanism .[1][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, mostly hydrophobic cavity adjacent to the citrate-binding site.[4] This binding induces significant conformational changes in the enzyme, which in turn indirectly block the binding and recognition of the citrate substrate.[1] Kinetic studies have shown that this compound is competitive with respect to citrate, noncompetitive with respect to ATP, and exhibits mixed-type noncompetitive inhibition with respect to CoA.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with human ATP-Citrate Lyase.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay |

| IC50 | 2.1 nM | ADP-Glo Assay[2][3] |

| Ki | 7.0 nM | Kinetic Analysis (vs. Citrate)[2] |

| Kd | 2.2 nM | Surface Plasmon Resonance[1] |

Table 2: Kinetic Inhibition Constants of this compound against Human ACLY

| Substrate | Inhibition Type | Ki Value |

| Citrate | Competitive | 7.0 ± 0.8 nM |

| ATP | Noncompetitive | 218 ± 14 nM |

| CoA | Mixed-type Noncompetitive | 5.0 ± 2.1 nM (Ki), 156 ± 20 nM (Ki') |

Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced in the ACLY-catalyzed reaction, which is inversely proportional to the inhibitory activity of this compound.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 2 mM DTT.

-

Enzyme and Substrate Preparation: Recombinant human ACLY is diluted in the reaction buffer. A substrate mix of ATP, citrate, and CoA is also prepared in the reaction buffer.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the ACLY enzyme to wells of a 384-well plate containing the substrate mix and the various concentrations of this compound.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

-

ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.

-

Luminescence Measurement: The luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Enzyme Kinetics Analysis

Steady-state kinetic experiments were performed to determine the mechanism of inhibition of this compound with respect to the three substrates of ACLY.

Protocol:

-

Reaction Conditions: The enzymatic activity of recombinant human ACLY was measured using a coupled-enzyme assay that monitors the formation of oxaloacetate. The reaction buffer contained 100 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM DTT, and 0.2 mM NADH.

-

Variable Substrate Concentrations: To determine the inhibition mechanism, the concentration of one substrate was varied while the concentrations of the other two substrates were held constant at saturating levels.

-

vs. Citrate: ATP and CoA were fixed at 300 µM.

-

vs. ATP: Citrate was fixed at 5 mM and CoA at 300 µM.

-

vs. CoA: Citrate was fixed at 5 mM and ATP at 300 µM.

-

-

Inhibitor Concentrations: A range of this compound concentrations was used for each set of substrate titrations.

-

Data Analysis: The initial reaction rates were measured by monitoring the decrease in absorbance at 340 nm. The data were fitted to the appropriate Michaelis-Menten equations for different inhibition models (competitive, noncompetitive, uncompetitive, and mixed-type) using global fitting to determine the Ki and Ki' values.

Thermal Shift Assay (TSA)

TSA was used to assess the direct binding of this compound to ACLY by measuring the change in the protein's thermal stability upon ligand binding.

Protocol:

-

Sample Preparation: Recombinant full-length ACLY or its N-terminal segment was diluted in a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Addition: this compound, substrates (Mg-ATP, citrate, acetyl-CoA), or a combination thereof were added to the protein solution. A DMSO control was also included.

-

Dye Addition: A fluorescent dye, such as SYPRO Orange, was added to each sample. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.

-

Thermal Denaturation: The samples were heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).

-

Fluorescence Monitoring: The fluorescence intensity was measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined by fitting the sigmoidal melting curve. An increase in Tm in the presence of a ligand indicates stabilization and direct binding. This compound was found to cause a considerable stabilization of both full-length ACLY and its N-terminal segment.[1]

Surface Plasmon Resonance (SPR) for Kd Determination

SPR was employed to measure the binding kinetics and affinity (Kd) of this compound to ACLY in real-time.

Protocol:

-

Immobilization of Ligand: Full-length human ACLY was immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound in a running buffer (e.g., HBS-EP+) were flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized ACLY was detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Dissociation Phase: After the association phase, the running buffer without the analyte was flowed over the chip to monitor the dissociation of the compound.

-

Data Analysis: The resulting sensorgrams (RU vs. time) were fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a highly potent, allosteric inhibitor of human ATP-Citrate Lyase. The comprehensive data from in vitro biochemical and biophysical assays confirm its nanomolar potency and delineate its unique mechanism of action. This technical guide provides a foundational understanding of this compound's interaction with its target, which is critical for its further development and for the design of next-generation ACLY inhibitors.

References

NDI-091143: A Technical Guide for Researchers

This document provides a comprehensive technical overview of NDI-091143, a potent and selective G-protein coupled receptor 119 (GPR119) agonist. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a small molecule agonist of GPR119. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[[4-[(5-cyano-2-pyridinyl)oxy]phenyl]methyl]-6,6-dimethyl-1-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |

| SMILES | CC1(C)CC(CN2N=C(SC=N2)C3=C4N(C=C3)C(c5ccc(oc6ncccc6C#N)cc5)C4)C(C)(C)C1 |

| Molecular Formula | C29H28N6OS |

| Molecular Weight | 524.65 g/mol |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP | 4.8 | Calculated |

| Topological Polar Surface Area (TPSA) | 114 Ų | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 7 | Calculated |

| Rotatable Bonds | 5 | Calculated |

Mechanism of Action

This compound functions as a selective agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by an agonist like this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding, this compound induces a conformational change in the GPR119 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

In pancreatic β-cells, this signaling pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, the activation of this pathway leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further enhances insulin secretion from β-cells and has other beneficial effects on glucose metabolism.

Pharmacological Data

This compound has been evaluated in various in vitro and in vivo models to determine its potency, selectivity, and efficacy.

In Vitro Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 2.3 nM |

| GLP-1 Secretion | GLUTag (murine L-cell) | EC50 | 4.6 nM | |

In Vivo Efficacy

| Animal Model | Dosing | Effect | Reference |

|---|---|---|---|

| C57BL/6 Mice | 10 mg/kg (oral) | Significant increase in plasma GLP-1 levels |

| C57BL/6 Mice | 10 mg/kg (oral) | Improved glucose tolerance in an oral glucose tolerance test (OGTT) | |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize GPR119 agonists like this compound.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP following receptor activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes.

-

Compound Treatment: this compound is serially diluted to generate a dose-response curve. The compound dilutions are added to the cells and incubated for 30-60 minutes at 37°C.

-

Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. The dose-response curve is plotted using non-linear regression to determine the EC50 value.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from intestinal L-cells in response to a GPR119 agonist.

Methodology:

-

Cell Culture: Murine GLUTag or human NCI-H716 L-cells are cultured in DMEM with appropriate supplements.

-

Assay Preparation: Cells are seeded into 24- or 48-well plates. Prior to the assay, cells are washed and pre-incubated in a buffer with low glucose concentration.

-

Compound Treatment: this compound is added to the cells at various concentrations, typically in a buffer containing a stimulatory concentration of glucose. The plates are incubated for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected. A protease inhibitor (e.g., DPP-4 inhibitor) is often added to prevent GLP-1 degradation.

-

Detection: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: A standard curve is generated using known concentrations of GLP-1. The sample concentrations are interpolated from this curve. A dose-response curve is then plotted to determine the EC50 for GLP-1 secretion.

Summary

This compound is a valuable research tool for studying the biology of the GPR119 receptor and its role in metabolic diseases. As a potent and selective agonist, it robustly stimulates the Gs/cAMP signaling pathway, leading to the secretion of key incretin hormones like GLP-1. The data presented in this guide highlight its utility in both in vitro and in vivo experimental systems for investigating novel therapeutic strategies for type 2 diabetes and related disorders.

NDI-091143: A Potent Allosteric Inhibitor of ATP-Citrate Lyase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of NDI-091143, a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism, and is a key target in oncology and metabolic diseases. This document details the inhibitory constants (Ki and IC50), the experimental methodologies used for their determination, and the metabolic context of ACLY inhibition.

Quantitative Inhibitory Activity of this compound against Human ATP-Citrate Lyase

The inhibitory potency of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.[1][2][3]

| Parameter | Value (nM) | Assay Method | Target |

| Ki | 7.0 | Coupled Enzyme Assay | Human ATP-Citrate Lyase |

| IC50 | 2.1 | ADP-Glo Assay | Human ATP-Citrate Lyase |

| IC50 | 4.8 | Coupled Enzyme Assay (monitoring oxaloacetate formation) | Human ATP-Citrate Lyase |

| Kd | 2.2 | Surface Plasmon Resonance (SPR) | Human ATP-Citrate Lyase |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced in the ACLY enzymatic reaction, which is inversely proportional to the inhibitory activity of this compound.

Materials:

-

Human recombinant ATP-Citrate Lyase (ACLY)

-

This compound

-

ATP

-

Citrate

-

Coenzyme A (CoA)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of ACLY in kinase buffer. Prepare a substrate mix containing ATP, citrate, and CoA in the kinase buffer.

-

Reaction Initiation: In a 384-well plate, add the this compound dilutions. Add the ACLY enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. Initiate the enzymatic reaction by adding the substrate mix. The final reaction volume is typically 5-10 µL.

-

Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Coupled Enzyme Assay for Ki and IC50 Determination

This spectrophotometric assay measures the formation of oxaloacetate, a product of the ACLY reaction, by coupling its reduction to the oxidation of NADH by malate dehydrogenase (MDH).

Materials:

-

Human recombinant ATP-Citrate Lyase (ACLY)

-

This compound

-

ATP

-

Citrate

-

Coenzyme A (CoA)

-

Malate Dehydrogenase (MDH)

-

NADH

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

UV-transparent 96-well plates or cuvettes

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, ATP, CoA, NADH, and MDH.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Enzyme Addition: Add ACLY to the mixture.

-

Reaction Initiation: Start the reaction by adding citrate.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by ACLY.

-

Data Analysis:

-

IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed-type inhibition. For this compound, kinetic studies have shown competitive inhibition with respect to citrate.[4]

-

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Materials:

-

Human recombinant ATP-Citrate Lyase (ACLY)

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize ACLY onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the immobilized ACLY surface and a reference flow cell. The binding is measured as a change in the resonance units (RU).

-

Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.

-

Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Materials:

-

Human recombinant ATP-Citrate Lyase (ACLY)

-

This compound

-

SYPRO Orange dye

-

Assay Buffer (e.g., PBS or HEPES buffer)

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

-

Reaction Setup: In a 96-well PCR plate, mix ACLY, SYPRO Orange dye, and either this compound or a vehicle control in the assay buffer.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental increases.

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. A significant increase in the Tm in the presence of this compound indicates direct binding and stabilization of the ACLY protein.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental logic are provided below using the DOT language for Graphviz.

References

The Pivotal Role of ATP-Citrate Lyase in Disease: A Technical Guide for Researchers and Drug Development Professionals

Introduction

ATP-citrate lyase (ACLY) is a crucial cytosolic enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate, derived from the mitochondrial tricarboxylic acid (TCA) cycle, into acetyl-CoA and oxaloacetate in an ATP-dependent manner. The resulting acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol, and it also serves as the acetyl-group donor for histone acetylation, thereby playing a significant role in epigenetic regulation of gene expression. Given its central metabolic position, dysregulation of ACLY has been implicated in the pathogenesis of a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of ACLY in various diseases, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Quantitative Analysis of ACLY in Disease

The following tables summarize quantitative data on ACLY expression and activity in various disease states, providing a comparative overview for researchers.

Table 1: ACLY mRNA Expression in Cancer Tissues Compared to Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Lung Adenocarcinoma | 2.1 | qRT-PCR | [1] |

| Cholangiocarcinoma | Significantly Higher | RNA-seq (TCGA, GSE3225, etc.) | [2] |

| Hepatocellular Carcinoma | Significantly Higher | RNA-seq (TCGA) | [3] |

| Various Cancers (TCGA) | Upregulated in 8 tumor types | RNA-seq | [4] |

Table 2: ACLY Protein Expression and Activity in Disease

| Disease/Condition | Observation | Method | Reference |

| Lung Adenocarcinoma | Significantly higher p-ACLY levels in tumors | Western Blot | [1] |

| Lung Adenocarcinoma | Significantly higher ACLY activity in tumors | Enzyme Activity Assay | [1] |

| Hepatocellular Carcinoma | ~80% of patients showed increased ACLY protein | Immunohistochemistry (HPA) | [3] |

| Cholangiocarcinoma | Higher ACLY protein levels in tumor tissues | Immunohistochemistry | [2] |

| Aging (mice liver) | Higher ACLY expression and activity in old mice | Western Blot, Enzyme Activity Assay | [5] |

| High Glucose-treated Mesangial Cells | Upregulated ACLY expression and nuclear translocation | Western Blot, GFP-ACLY imaging | [6] |

Table 3: Effects of ACLY Inhibition on Disease-Related Parameters

| Disease Model/Patient Population | ACLY Inhibitor | Outcome | Quantitative Effect | Reference |

| Hypercholesterolemia (CLEAR Outcomes Trial) | Bempedoic Acid | Reduction in LDL-C | 21.7% reduction at 6 months | [7] |

| Hypercholesterolemia (CLEAR Outcomes Trial) | Bempedoic Acid | Reduction in hsCRP | 22% reduction at 6 months | [8] |

| Statin Intolerant Patients | Bempedoic Acid | Reduction in LDL-C | Mean increase of 0.8 mg/dL in serum uric acid | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ACLY.

ATP-Citrate Lyase (ACLY) Activity Assay

This protocol is adapted from a direct homogeneous assay for ACLY activity.[10][11][12][13]

Principle: The assay measures the conversion of [14C]-citrate to [14C]-acetyl-CoA. A scintillation agent that specifically detects the product, [14C]-acetyl-CoA, is used for quantification.

Materials:

-

Recombinant human ACLY enzyme

-

[14C]-citrate (specific activity ~0.67 µCi/µmol)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA

-

MicroScint-O scintillation fluid

-

384-well plates

-

TopCount scintillation counter

Procedure:

-

Reaction Setup: In a 384-well plate, prepare the reaction mixture containing Tris buffer, MgCl2, DTT, CoA, and ATP.

-

Enzyme Addition: Add the ACLY enzyme to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding [14C]-citrate. The final reaction volume is typically 20 µl.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Quench: Stop the reaction by adding EDTA.

-

Detection: Add 60 µl of MicroScint-O to each well.

-

Quantification: Shake the plates overnight at room temperature and then measure the signal using a TopCount scintillation counter. The counts per minute (CPM) are proportional to the amount of [14C]-acetyl-CoA produced.

Western Blot for ACLY and Phospho-ACLY (Ser455) Detection

This protocol provides a general framework for detecting total and phosphorylated ACLY in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ACLY, anti-phospho-ACLY Ser455)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ACLY or anti-p-ACLY) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time RT-PCR (qRT-PCR) for ACLY Gene Expression

This protocol outlines the steps for measuring ACLY mRNA levels.[14][15][16]

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

ACLY-specific primers (and probe for TaqMan)

-

Reference gene primers (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers for ACLY and the reference gene, and cDNA template.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for ACLY and the reference gene. Calculate the relative expression of ACLY using the ΔΔCt method, normalizing to the reference gene and a control sample.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to ACLY.

Caption: Central role of ACLY in cellular metabolism.

Caption: Regulation of ACLY by the Akt/mTORC1 signaling pathway.[17][18][19][20][21]

Caption: Workflow for analyzing ACLY expression and activity.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the critical role of ATP-citrate lyase in the pathophysiology of numerous diseases. Its function as a central node linking metabolic pathways with epigenetic regulation makes it a highly compelling target for therapeutic intervention. The quantitative data clearly demonstrate the upregulation of ACLY in various cancers and its association with disease progression. Furthermore, the development of ACLY inhibitors, such as bempedoic acid, has shown clinical promise in the management of metabolic disorders.[7][8][22][23]

Future research should continue to explore the intricate regulatory mechanisms of ACLY in different cellular contexts and disease states. A deeper understanding of the downstream effects of ACLY inhibition on specific cellular processes, beyond lipid synthesis and global histone acetylation, will be crucial for the development of more targeted and effective therapies. Moreover, investigating the potential of ACLY inhibitors in combination with other therapeutic agents may unlock new treatment paradigms for a range of diseases. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and therapeutic targeting of ACLY.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The pathological significance and potential mechanism of ACLY in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and integrative analysis of ACLY and related gene panels associated with immune microenvironment reveal prognostic significance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sunlongbiotech.com [sunlongbiotech.com]

- 14. ars.usda.gov [ars.usda.gov]

- 15. Targeting ACLY efficiently inhibits SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Akt-mTORC1 signaling regulates Acly to integrate metabolic input to control of macrophage activation | eLife [elifesciences.org]

- 18. Akt-mTORC1 signaling regulates Acly to integrate metabolic input to control of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bempedoic Acid: a cholesterol lowering agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

NDI-091143: A Deep Dive into its Impact on Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NDI-091143, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). ACLY is a pivotal enzyme in the de novo lipogenesis (DNL) pathway, responsible for generating acetyl-CoA, the primary building block for fatty acid synthesis. By targeting ACLY, this compound presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this inhibitor.

Core Mechanism of Action

This compound exerts its inhibitory effect on ACLY through an allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, largely hydrophobic cavity adjacent to the citrate-binding site. This binding event induces significant conformational changes in the enzyme, which indirectly prevent the binding of citrate, a key substrate. This allosteric inhibition effectively blocks the production of acetyl-CoA from citrate in the cytoplasm, thereby downregulating the entire fatty acid synthesis cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and binding affinity of this compound for human ACLY.

| Parameter | Value | Assay Method | Reference |

| IC50 | 2.1 nM | ADP-Glo Assay | |

| Ki | 7.0 nM | Enzyme Kinetics | |

| Kd | 2.2 ± 1.4 nM | Surface Plasmon Resonance (SPR) |

Table 1: In Vitro Potency and Binding Affinity of this compound for Human ACLY

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams have been generated using Graphviz.

Caption: Mechanism of ACLY inhibition by this compound.

Caption: Workflow for evaluating this compound's inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ACLY Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

-

Materials: Recombinant human ACLY, ATP, citrate, Coenzyme A, ADP-Glo™ Kinase Assay kit (Promega).

-

Protocol:

-

Prepare a reaction mixture containing ACLY enzyme, ATP, citrate, and Coenzyme A in a suitable buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for ADP production.

-

Stop the enzymatic reaction.

-

Add the ADP-Glo™ Reagent to the reaction mixture to deplete any remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction.

-

Measure the resulting luminescence using a plate reader. The light output is proportional to the ADP concentration.

-

Calculate the IC50 value by plotting the percentage of ACLY inhibition against the logarithm of the this compound concentration.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of this compound to ACLY.

-

Materials: Recombinant human ACLY, this compound, SPR instrument (e.g., Biacore), sensor chip.

-

Protocol:

-

Immobilize the ACLY protein onto the surface of a sensor chip.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface, allowing it to associate with the immobilized ACLY.

-

After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the this compound-ACLY complex.

-

The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

-

Thermal Shift Assay (TSA)

TSA is used to assess the stabilization of ACLY upon binding of this compound. Ligand binding typically increases the thermal stability of a protein.

-

Materials: Recombinant human ACLY, this compound, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), a real-time PCR instrument.

-

Protocol:

-

Prepare a reaction mixture containing the ACLY protein and the fluorescent dye in a buffer.

-

Add this compound or a vehicle control to the mixture.

-

Place the samples in a real-time PCR instrument and gradually increase the temperature.

-

As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence.

-

Monitor the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization of the protein.

-

Conclusion

This compound is a highly potent, allosteric inhibitor of human ACLY that effectively blocks the production of acetyl-CoA, a critical step in fatty acid synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of ACLY inhibitors for the treatment of metabolic diseases. The unique allosteric mechanism of this compound may offer advantages in terms of selectivity and efficacy, making it a compelling candidate for further investigation.

NDI-091143 and Cholesterol Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NDI-091143 is a potent, small-molecule allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the production of cytosolic acetyl-CoA, this compound targets a key node in lipid metabolism, presenting a promising, albeit currently non-commercialized, therapeutic strategy for hyperlipidemia. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, the broader context of ACLY's role in cholesterol metabolism, and detailed experimental protocols for evaluating such inhibitors. While extensive in vivo and clinical data for this compound are not publicly available, this guide leverages data from other ACLY inhibitors to illustrate the anticipated physiological effects and outlines the methodologies used in preclinical and clinical evaluation.

Introduction to this compound and its Target: ATP-Citrate Lyase (ACLY)

This compound is a highly potent inhibitor of human ATP-citrate lyase (ACLY) with a Ki of 7.0 nM and an IC50 of 2.1 nM in in vitro assays.[1][2] It functions as an allosteric inhibitor, binding to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, a key substrate for ACLY.[3][4]

ACLY is a critical enzyme that links carbohydrate metabolism to the synthesis of lipids.[5] It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The resulting acetyl-CoA is the fundamental building block for the biosynthesis of both fatty acids and cholesterol.[3][5] Inhibition of ACLY is therefore a therapeutic strategy for lowering elevated levels of low-density lipoprotein cholesterol (LDL-C).[5][6]

While this compound has demonstrated high potency in enzymatic assays, some reports suggest it may not be cell-permeable, which could limit its in vivo efficacy.[4] Publicly available information on the development of this compound, primarily for oncology, appears to have ceased after 2019, and it is not currently listed in the active pipeline of Nimbus Therapeutics.[1][7][8]

The Central Role of ACLY in Cholesterol Metabolism

The synthesis of cholesterol is a complex process that begins with acetyl-CoA. By inhibiting ACLY, this compound reduces the available pool of cytosolic acetyl-CoA, thereby limiting the initial step of the cholesterol biosynthesis pathway.

Signaling Pathway of Cholesterol Biosynthesis and ACLY Inhibition

The following diagram illustrates the central role of ACLY in providing the acetyl-CoA necessary for cholesterol synthesis and how its inhibition by this compound disrupts this pathway.

References

- 1. Research programme: ATP-citrate lyase inhibitors - Nimbus Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. selleckchem.com [selleckchem.com]

- 3. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine triphosphate citrate lyase: Emerging target in the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the research and development focus of Nimbus Therapeutics? [synapse.patsnap.com]

- 8. nimbustx.com [nimbustx.com]

Methodological & Application

NDI-091143: Application Notes and Protocols for Preclinical Research

These application notes provide detailed protocols for the solubility, preparation, and use of NDI-091143, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and drug development professionals engaged in immunology and oncology research.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule inhibitor of HPK1. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | ≥ 10 mM | Recommended for primary stock solutions. |

| Ethanol | Soluble | Not specified | Can be used as a co-solvent. |

| Water | Poorly soluble | Not specified | Avoid using water as a primary solvent. |

Mechanism of Action: HPK1 Signaling Pathway

This compound functions by inhibiting HPK1, a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the adaptor protein SLP-76, where it dampens the downstream signal, leading to reduced T-cell activation, proliferation, and cytokine release. By inhibiting HPK1, this compound blocks this negative feedback loop, thereby enhancing anti-tumor immune responses.

Caption: HPK1 negatively regulates T-cell activation, a process blocked by this compound.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound powder and DMSO to room temperature.

-

Calculate the required mass of this compound for the desired volume and concentration (Molar Mass will be required from the supplier). For example, for 1 mL of a 10 mM stock, dissolve (Molar Mass x 0.01) mg of this compound in 1 mL of DMSO.

-

Add the calculated amount of this compound powder to a sterile vial.

-

Add the appropriate volume of DMSO to the vial.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro HPK1 Biochemical Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.

Materials:

-

Recombinant HPK1 enzyme

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound stock solution (10 mM in DMSO)

-

Kinase assay buffer

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute this series into the kinase assay buffer.

-

Reaction Setup: Add the following components to the wells of a 384-well plate in this order:

-

Kinase assay buffer.

-

Diluted this compound or DMSO vehicle control.

-

HPK1 enzyme.

-

Incubate for 15-30 minutes at room temperature to allow compound binding.

-

-

Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: Plot the kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro T-Cell Activation Assay (IL-2 Release)

This protocol measures the effect of this compound on the activation of primary human T-cells by quantifying Interleukin-2 (IL-2) secretion.

Materials:

-

Isolated primary human T-cells or Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

IL-2 ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.

-

Cell Plating: Seed T-cells at a density of 1-2 x 10^5 cells/well in culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control. The final DMSO concentration should be ≤ 0.1% to avoid toxicity.

-

T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to co-stimulate the T-cells.

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 (half-maximal effective concentration).

Preparation for In Vivo Oral Dosing

This protocol provides a general method for preparing this compound as a suspension for oral gavage in mice. Note: The optimal formulation should be determined empirically.

Materials:

-

This compound powder

-

Vehicle components: e.g., 0.5% (w/v) Methylcellulose (MC) and 0.1-0.2% (v/v) Tween® 80 in sterile water.

-

Mortar and pestle or homogenizer

-

Sterile tubes

-

Stir plate and stir bar

Procedure:

-

Vehicle Preparation: Prepare the vehicle by first dissolving Tween® 80 in sterile water, then slowly adding the methylcellulose powder while stirring until fully dissolved.

-

Calculation: Calculate the required amount of this compound and vehicle for the desired dose concentration and number of animals (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).

-

Suspension Preparation:

-

Weigh the required amount of this compound powder.

-

Place the powder in a mortar or a suitable homogenization tube.

-

Add a small volume of the vehicle to wet the powder and form a uniform paste using a pestle.

-

Gradually add the remaining vehicle in small portions while continuously triturating or homogenizing until a fine, uniform suspension is achieved.

-

Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.

-

-

Administration: Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in preclinical experiments.

Caption: General workflow for this compound from stock preparation to experimental use.

Application Notes and Protocols for NDI-091143 in Cancer Cell Line Studies

Topic: Utilizing NDI-091143 in Cancer Research Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks its downstream signaling cascade, leading to enhanced T-cell activation, proliferation, and robust cytokine production. This mechanism effectively reverses T-cell dysfunction, making this compound a promising agent in immuno-oncology for enhancing anti-tumor immunity.

These application notes provide an overview of this compound's mechanism of action, its effects on immune cells, and detailed protocols for its use in in vitro cancer-related studies. The primary application of this compound in a cancer context is to potentiate immune cell function against tumors, rather than direct cytotoxicity to cancer cells.

Quantitative Data Summary

The following tables summarize the reported potency and cellular activity of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 Value | Notes |

| HPK1 | Enzymatic Assay | 1.9 nM | Demonstrates high potency against the isolated enzyme. |

| Kinase Panel | KINOMEscan | Highly Selective | Minimal off-target activity against a broad panel of kinases. |

Table 2: Cellular Activity in T-Cells

| Cell Type | Assay | Metric | Value | Notes |

| Human T-cells | IL-2 Production | EC50 | 38 nM | Measures the effective concentration for enhancing Interleukin-2 production upon stimulation. |

| Human T-cells | IFNγ Production | EC50 | ~50 nM | Measures the effective concentration for enhancing Interferon-gamma production. |

| Human T-cells | TNFα Production | EC50 | ~50 nM | Measures the effective concentration for enhancing Tumor Necrosis Factor-alpha production. |

Mechanism of Action: HPK1 Signaling Pathway

This compound functions by inhibiting the kinase activity of HPK1. In an activated T-cell, HPK1 normally phosphorylates and activates SLP-76, leading to a cascade that ultimately dampens the immune response. By blocking HPK1, this compound prevents this negative feedback loop, resulting in sustained T-cell activation and a more potent anti-tumor response.

Caption: HPK1 negative feedback loop in T-cells and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: T-Cell Activation and Cytokine Release Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the secretion of key cytokines like IL-2 and IFNγ.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human T-cells.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Anti-CD3/Anti-CD28 antibodies (for T-cell stimulation).

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

ELISA kits for human IL-2 and IFNγ.

-

DMSO (vehicle control).

Procedure:

-

Cell Plating: Seed human T-cells or PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Treatment: Add the diluted this compound or vehicle control to the respective wells. Incubate for 1 hour at 37°C, 5% CO2.

-

Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate T-cell activation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Quantification: Measure the concentration of IL-2 and IFNγ in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log concentration of this compound. Calculate the EC50 value using a non-linear regression model (four-parameter logistic curve).

Caption: Workflow for T-cell cytokine release assay with this compound.

Protocol 2: Cancer Cell Viability Assay (Co-culture)

This protocol assesses the indirect effect of this compound on cancer cell viability by enhancing T-cell-mediated killing.

Materials:

-

Target cancer cell line (e.g., expressing a specific antigen).

-

Effector T-cells (e.g., antigen-specific T-cells or activated PBMCs).

-

Appropriate culture medium for the co-culture.

-

This compound (stock solution in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® or similar).

-

96-well white-walled, clear-bottom cell culture plates.

Procedure:

-

Cancer Cell Plating: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound and T-Cell Addition:

-

Prepare serial dilutions of this compound.

-

Add the diluted compound or vehicle control to the cancer cells.

-

Immediately add the effector T-cells at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).

-

-

Co-culture Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the signal to control wells containing only cancer cells (100% viability) and wells with maximum T-cell killing (or lysis buffer) (0% viability).

-

Plot the percentage of cancer cell viability against the log concentration of this compound to determine its effect on T-cell-mediated cytotoxicity.

-

Protocol 3: Western Blot for HPK1 Downstream Targets

This protocol is used to confirm the mechanism of this compound by observing changes in the phosphorylation status of HPK1's downstream targets, such as SLP-76.

Materials:

-

Human T-cells.

-

Anti-CD3/Anti-CD28 antibodies.

-

This compound.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Culture T-cells and treat with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle for 1-2 hours.

-

Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 for a short period (e.g., 5-15 minutes) to induce TCR signaling. Include an unstimulated control.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to assess the effect of this compound on the signaling pathway.

Conclusion

This compound is a powerful research tool for investigating the role of HPK1 in immune regulation. Its primary application in oncology research is to enhance T-cell responses against cancer cells. The protocols outlined above provide a framework for studying the in vitro efficacy and mechanism of action of this compound, enabling further exploration of its therapeutic potential in immuno-oncology.

Application Notes and Protocols for NDI-091143 in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY) with high affinity and specificity.[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm.[3] This cytosolic acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4] Consequently, inhibition of ACLY by this compound presents a powerful tool for studying metabolic pathways, particularly in the context of oncology, metabolic diseases, and other conditions characterized by altered cellular metabolism.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular metabolism and proliferation.

Mechanism of Action

This compound binds to a hydrophobic cavity adjacent to the citrate-binding site on the ACLY enzyme. This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, thereby inhibiting enzyme activity.[4] This allosteric inhibition is competitive with respect to citrate.[7]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Human ACLY

| Parameter | Value | Assay Condition | Reference |

| IC50 | 2.1 nM | ADP-Glo Assay | [1][8] |

| Ki | 7.0 nM | Competitive vs. Citrate | [8] |

| Kd | 2.2 nM | Surface Plasmon Resonance (SPR) | [7] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Effect | Concentration | Reference |

| T24 and T24T (Bladder Cancer) | Clonogenic Survival | Dose-dependent inhibition | 5-100 μM | [8] |

| Human Foreskin Fibroblasts (HFFs) | Viral Titer (Vaccinia Virus) | 17-fold reduction in viral titer | 20 µM | [9] |

| Multiple Cancer Cell Lines | Proliferation | Growth arrest under lipid-reduced conditions | Not Specified | [10] |

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in DOT language script.

Caption: ACLY pathway and this compound inhibition.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Caption: Workflow for a cell-based lipogenesis assay.

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Assays:

-

Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

-

Sonicate briefly if necessary to ensure complete dissolution.[2]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to one year), -80°C is recommended.[11]

For In Vivo Studies: A common formulation for oral administration involves a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[8] Alternatively, a solution can be prepared using a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals.

Protocol 1: In Vitro ACLY Inhibition Assay using ADP-Glo™ Kinase Assay

This protocol measures the activity of ACLY by quantifying the amount of ADP produced.

Materials:

-

Recombinant human ACLY enzyme

-

This compound

-

ATP

-

Coenzyme A (CoA)

-

Citrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.2 mg/ml BSA, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

Procedure:

-

Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12][13][14][15]

-

Set up Kinase Reaction:

-

In a multiwell plate, add the kinase reaction buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control).

-

Add the substrates: citrate and CoA.

-

Add the recombinant ACLY enzyme.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix gently and incubate at room temperature for 40 minutes.[15]

-

ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix gently and incubate at room temperature for 30-60 minutes.[14][15]

-

Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Radiolabeled acetate (e.g., [1-14C]-acetic acid or [3H]-acetate)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Organic solvent for lipid extraction (e.g., chloroform:methanol 2:1 v/v)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a desired period (e.g., 24-48 hours).

-

Radiolabeling: Add radiolabeled acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).[16]

-

Cell Lysis: Aspirate the medium, wash the cells twice with cold PBS, and then lyse the cells.

-

Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using an appropriate organic solvent mixture.[16]

-

Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Compare the radioactivity in this compound-treated cells to the control to determine the percent inhibition of de novo lipogenesis.

Protocol 3: Cell-Based Cholesterol Synthesis Assay

This protocol measures the synthesis of cholesterol in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Cholesterol Assay Kit (Cell-Based, e.g., from Abcam or similar)

-

Fixative solution

-

Wash buffer

-

Filipin III staining solution (a fluorescent dye that binds to unesterified cholesterol)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for microscopy and treat with this compound or vehicle control as described in the lipogenesis assay.

-

Fixation: After treatment, remove the culture medium and fix the cells with a suitable fixative for approximately 10-20 minutes at room temperature.[17]

-

Washing: Wash the cells multiple times with the provided wash buffer.[17]

-

Staining: Incubate the cells with Filipin III staining solution in the dark for 30-60 minutes at room temperature.[17]

-

Washing: Wash the cells again to remove excess stain.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for Filipin III (Excitation ~340-380 nm, Emission ~385-470 nm).

-

Data Analysis: Quantify the fluorescence intensity per cell to determine the relative amount of unesterified cholesterol. A decrease in fluorescence in this compound-treated cells indicates inhibition of cholesterol synthesis.

Protocol 4: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

6-well plates

-

Fixative (e.g., 4% paraformaldehyde or a methanol:acetic acid mixture)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach for at least 16 hours.[8]

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[8]

-

Fixation: Aspirate the medium, wash the wells with PBS, and then fix the colonies with a suitable fixative for 10-15 minutes.

-

Staining: Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies containing at least 50 cells.[18]

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the roles of ACLY in various metabolic and disease contexts. The protocols outlined above provide a framework for investigating the effects of this potent inhibitor on enzymatic activity, cellular lipid synthesis, and cell proliferation. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | ATP Citrate Lyase | TargetMol [targetmol.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An allosteric mechanism for potent inhibition of human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Frontiers | Targeting ACLY Attenuates Tumor Growth and Acquired Cisplatin Resistance in Ovarian Cancer by Inhibiting the PI3K–AKT Pathway and Activating the AMPK–ROS Pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Stimulation of neutral lipid synthesis via viral growth factor signaling and ATP citrate lyase during vaccinia virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. ulab360.com [ulab360.com]

- 14. promega.com [promega.com]